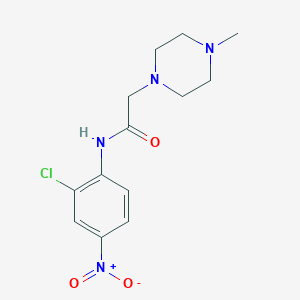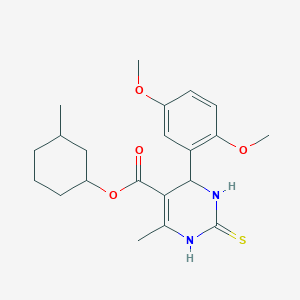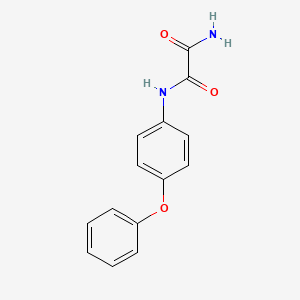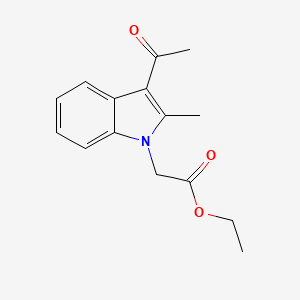
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. CNPA has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
CNPA is a competitive inhibitor of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which means it competes with the substrate L-arginine for binding to the enzyme. By inhibiting N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, CNPA reduces the production of NO, which has various physiological and pathological effects in the body. NO is involved in the regulation of blood pressure, neurotransmission, and immune response, among other functions.
Biochemical and Physiological Effects:
CNPA has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to reduce the production of NO in vitro and in vivo. CNPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have cardioprotective effects by reducing oxidative stress and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNPA in lab experiments is its potent inhibitory effect on N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide. This allows researchers to study the role of NO in various physiological and pathological conditions. However, one limitation of using CNPA is its potential off-target effects. CNPA may inhibit other enzymes besides N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which could confound the results of experiments.
Direcciones Futuras
There are several future directions for research on CNPA. One area of interest is the development of more selective N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the therapeutic potential of CNPA in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of CNPA in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of CNPA involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CNPA.
Aplicaciones Científicas De Investigación
CNPA has been widely used in scientific research to study the role of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in various physiological and pathological conditions. It has been shown to be effective in inhibiting the production of NO in vitro and in vivo. CNPA has been used to investigate the role of NO in inflammation, cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-12-3-2-10(18(20)21)8-11(12)14/h2-3,8H,4-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWCKZAKWSVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6272418 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)

![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)

![4,6-dimethyl-2-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]nicotinonitrile bis(trifluoroacetate)](/img/structure/B5152979.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)

![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)